molecular formula C17H14F3NO4 B11509190 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one

6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11509190
M. Wt: 353.29 g/mol
InChI Key: OZUMCXIPIMYOSF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a trifluoromethoxy group at the 4 position of the phenyl ring, and an isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6,7-dimethoxyphthalic anhydride with 4-(trifluoromethoxy)aniline under specific conditions to form the desired isoindolone structure. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the isoindolone ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one stands out due to its specific substitution pattern and the presence of the isoindolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14F3NO4

Molecular Weight

353.29 g/mol

IUPAC Name

6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-3H-isoindol-1-one

InChI

InChI=1S/C17H14F3NO4/c1-23-13-8-3-10-9-21(16(22)14(10)15(13)24-2)11-4-6-12(7-5-11)25-17(18,19)20/h3-8H,9H2,1-2H3

InChI Key

OZUMCXIPIMYOSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C=C1)OC

Origin of Product

United States

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